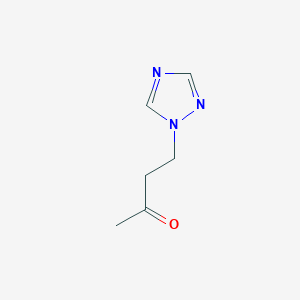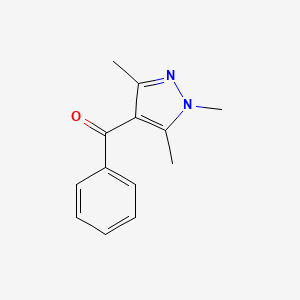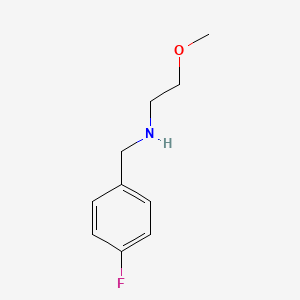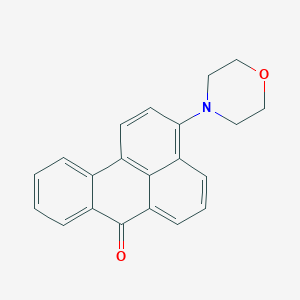
3-Morpholinobenzanthrone
Overview
Description
3-Morpholinobenzanthrone is a fluorescent membrane probe . It possesses higher dipole moment values in the excited state than in the ground state . It is used as a new probe for use in clinical diagnostic applications involving the study of cell membranes such as those of immune competent lymphocytes .
Molecular Structure Analysis
The molecular weight of 3-Morpholinobenzanthrone is 315.37 g/mol . Its molecular formula is C21H17NO2 . The SMILES string representation of its structure is O=C1C2=C (C=CC=C2)C3=C4C (C=CC=C14)=C (N5CCOCC5)C=C3 .Physical And Chemical Properties Analysis
3-Morpholinobenzanthrone has an emission (Em) of 632 and an excitation (Ex) of 439 . It is suitable for fluorescence .Scientific Research Applications
Morpholino Oligos in Gene Function Studies
Morpholino oligos have been utilized to inhibit gene function across various model organisms, offering a simple and rapid method for gene function studies. These studies have helped in understanding the roles of specific genes during developmental stages, providing insights into the genetic basis of certain diseases and developmental disorders (Heasman, 2002).
Morpholine Derivatives in Drug Design
Morpholine, a key scaffold in medicinal chemistry, is featured in numerous bioactive molecules due to its advantageous physicochemical and biological properties. Morpholine derivatives have been explored for their wide range of biological activities, highlighting the importance of the morpholine moiety in drug development and therapeutic applications (Kourounakis et al., 2020).
Morpholine in Neuropharmacology
Research has shown that morphine, which shares structural similarities with morpholine compounds, can influence dopaminergic neuron differentiation. This suggests the potential utility of morpholine derivatives in studying neuropharmacological mechanisms and developing treatments for neurological conditions (Sánchez-Simón et al., 2010).
Synthesis of Morpholine Derivatives
Innovative synthetic methodologies have been developed to create morpholine derivatives, such as the NK(1) receptor antagonist Aprepitant, showcasing the versatility of morpholine as a building block in organic synthesis and its application in creating pharmacologically active compounds (Brands et al., 2003).
Morpholine-Based Building Blocks
The development of stereospecific synthesis methods for substituted sulfamidates highlights the utility of morpholine as a privileged morpholine building block in medicinal chemistry, enabling the creation of enantiomerically pure compounds for potential therapeutic use (Stojiljkovic et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-Morpholinobenzanthrone is the cell membrane . This compound acts as a fluorescent membrane probe , allowing for the study of cell membranes, such as those of immune competent lymphocytes .
Mode of Action
3-Morpholinobenzanthrone interacts with its target, the cell membrane, by embedding itself within the membrane structure. It possesses higher dipole moment values in the excited-state than in the ground-state . This property allows it to respond to changes in the membrane structure, making it a valuable tool for studying membrane dynamics.
Result of Action
The primary result of 3-Morpholinobenzanthrone’s action is the generation of fluorescence within the cell membrane . This fluorescence allows for the study of the cell membrane’s structure and dynamics.
properties
IUPAC Name |
3-morpholin-4-ylbenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRHDIPADDOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385630 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinobenzanthrone | |
CAS RN |
299927-47-2 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)

![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)


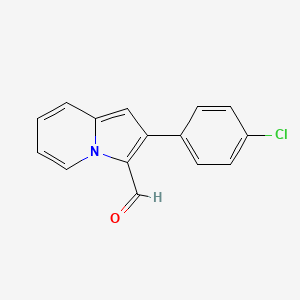
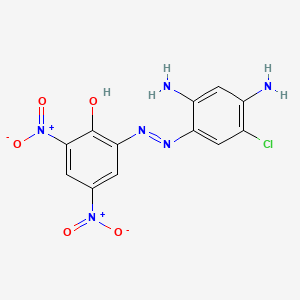
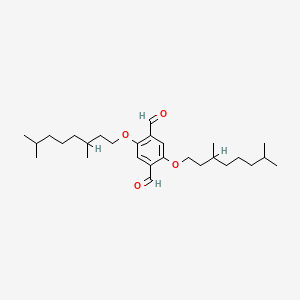

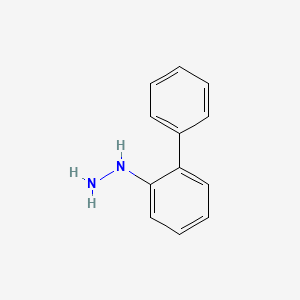
![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)
